3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Dihydrochloride
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Overview
Description
“3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Dihydrochloride” is a chemical compound with the CAS number 717904-35-3 . It is used for proteomics research . The molecular weight of this compound is 244.16 .
Molecular Structure Analysis
The molecular formula of “3-amino-1-(4-methylpiperazin-1-yl)propan-1-one” is C8H17N3O . The InChI code is 1S/C8H17N3O/c1-10-4-6-11(7-5-10)8(12)2-3-9/h2-7,9H2,1H3 .Physical And Chemical Properties Analysis
The compound is in the form of an oil . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Anticholinesterase Activity
The compound has been explored for its potential in inhibiting butyrylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. Researchers developed a synthesis method for related compounds, including 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochlorides, demonstrating inhibitory activity against butyrylcholinesterase (Filippova et al., 2019).
Src Kinase Inhibition and Anticancer Activities
A series of derivatives of this compound were synthesized and evaluated as Src kinase inhibitors, a target in cancer treatment. These derivatives showed potential in inhibiting Src kinase and presented anticancer activity in human breast carcinoma cells (Sharma et al., 2010).
Anti-inflammatory and Analgesic Properties
Some dihydrochlorides of the amino alcohols derived from this compound exhibit anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This research suggests its potential in developing treatments for inflammation and pain management (Геворгян et al., 2017).
Role in Serotonin Receptor Affinity
Compounds including the 4-methylpiperazin-1-yl structure were designed to study their affinity for the human serotonin 5-HT6 receptor. These studies provide insights into developing new treatments targeting neurological and psychiatric disorders (Łażewska et al., 2019).
Contribution to Synthetic Chemistry
The compound's derivatives are used as intermediates in synthesizing various pharmacologically active molecules. This includes its use in the synthesis of different amides and its importance in the development of new drugs (Koroleva et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-10-4-6-11(7-5-10)8(12)2-3-9;;/h2-7,9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYLYHCCNIQDJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373400 |
Source
|
Record name | 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Dihydrochloride | |
CAS RN |
717904-35-3 |
Source
|
Record name | 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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